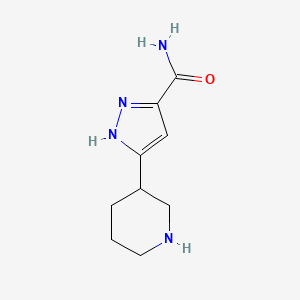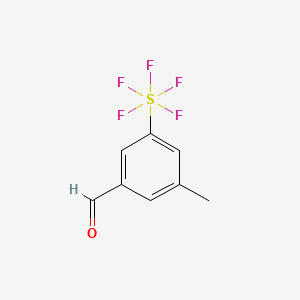
5-(フラン-2-イル)ニコチノニトリル
説明
科学的研究の応用
腐食防止
“5-(フラン-2-イル)ニコチノニトリル” は、特に酸性溶液中の炭素鋼に対する腐食防止剤としての可能性が調査されています . この化合物は金属表面に保護的な吸着層を形成する能力があり、腐食速度を大幅に低下させることができます。この用途は、パイプラインやボイラーなど、炭素鋼が一般的に使用されている産業システムにおいて特に重要です。
抗増殖活性
この化合物は、抗増殖活性により、がん研究の分野で有望な結果を示しています . がん細胞の増殖を潜在的に阻害できるため、抗がん療法の開発におけるさらなる研究の対象となっています。
抗菌性
“5-(フラン-2-イル)ニコチノニトリル” の抗菌性は、医学研究において貴重な物質となっています . 細菌の増殖に対して作用する能力は、特に抗生物質耐性が高まっている時期において、新しい抗菌治療法またはコーティングの開発における潜在的な用途を示唆しています。
抗酸化の可能性
“5-(フラン-2-イル)ニコチノニトリル”など、フラン部分を有するニコチノニトリル誘導体の抗酸化活性に関する研究は、これらの化合物が酸化ストレスの抑制に効果的であることを示しています . この特性は、神経変性疾患など、酸化損傷によって引き起こされる疾患の治療法を開発するために有益です。
複素環式化合物の合成
“5-(フラン-2-イル)ニコチノニトリル” は、さまざまな複素環式化合物の合成における重要な中間体として役立ちます . これらの化合物は、医薬品、農薬、染料など、幅広い用途を持っています。
環境に優しい材料の開発
“5-(フラン-2-イル)ニコチノニトリル” は、無毒で環境に優しい性質から、環境的に持続可能な材料の開発における利用が検討されています . これには、金属を保護するだけでなく、環境汚染を軽減する腐食防止剤としての使用が含まれます。
生化学分析
Biochemical Properties
5-(Furan-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it has shown potential as a hypoglycemic agent by interacting with enzymes involved in glucose metabolism . Additionally, 5-(Furan-2-yl)nicotinonitrile has demonstrated antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
The effects of 5-(Furan-2-yl)nicotinonitrile on cellular processes are diverse and multifaceted. Studies have shown that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, 5-(Furan-2-yl)nicotinonitrile has been found to modulate the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience against oxidative damage . These cellular effects underscore the compound’s potential in therapeutic applications and its ability to modulate key cellular functions.
Molecular Mechanism
The molecular mechanism of action of 5-(Furan-2-yl)nicotinonitrile involves several key interactions at the molecular level. This compound has been shown to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes involved in glucose metabolism, thereby exerting its hypoglycemic effects . Additionally, 5-(Furan-2-yl)nicotinonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Furan-2-yl)nicotinonitrile have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 5-(Furan-2-yl)nicotinonitrile has been found to enhance cellular antioxidant defenses and reduce oxidative stress
Dosage Effects in Animal Models
The effects of 5-(Furan-2-yl)nicotinonitrile have been evaluated in animal models to determine its dosage-dependent responses. Studies have shown that the compound exhibits hypoglycemic activity at specific dosages, with higher doses leading to more pronounced effects . At excessively high doses, 5-(Furan-2-yl)nicotinonitrile may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications . These dosage-dependent effects provide valuable insights into the compound’s safety and efficacy in vivo.
Metabolic Pathways
5-(Furan-2-yl)nicotinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence glucose metabolism by interacting with key enzymes involved in glycolysis and gluconeogenesis . Additionally, 5-(Furan-2-yl)nicotinonitrile has been found to modulate the levels of certain metabolites, thereby affecting overall metabolic homeostasis . These interactions highlight the compound’s role in regulating metabolic pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(Furan-2-yl)nicotinonitrile within cells and tissues are critical for understanding its biochemical activity. Studies have shown that the compound is efficiently transported across cell membranes and distributed within various cellular compartments . It interacts with specific transporters and binding proteins that facilitate its cellular uptake and localization . These findings provide insights into the compound’s bioavailability and its potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(Furan-2-yl)nicotinonitrile plays a crucial role in its activity and function. The compound has been found to localize within specific cellular compartments, such as the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of 5-(Furan-2-yl)nicotinonitrile provides valuable insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-(furan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVVCSQDWQZPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745030 | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-85-3 | |
| Record name | 5-(2-Furanyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


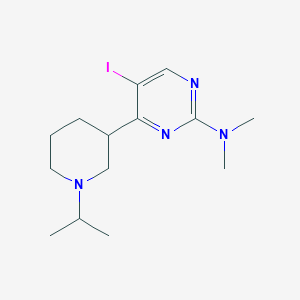
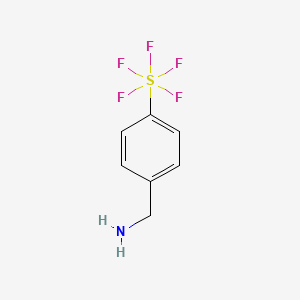
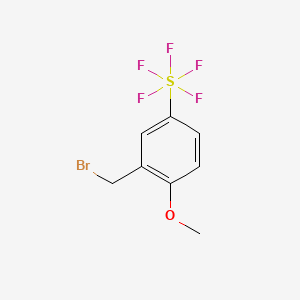
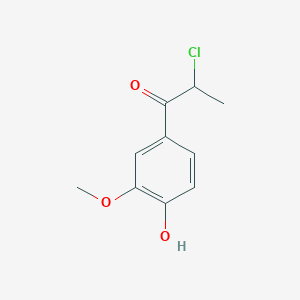
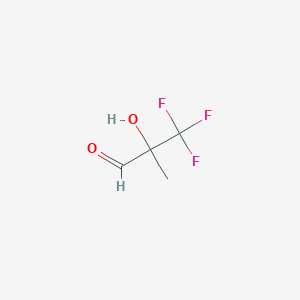
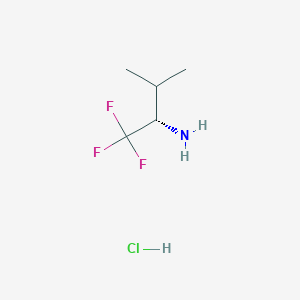

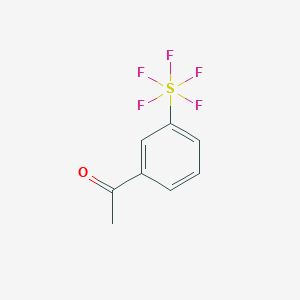

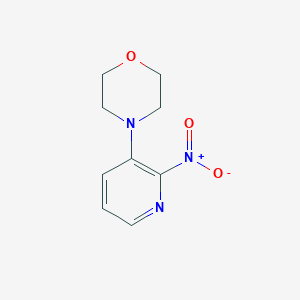
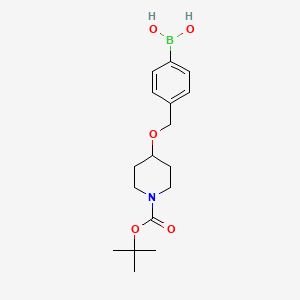
![3-Oxaspiro[5.5]undec-7-en-9-one](/img/structure/B1455974.png)
